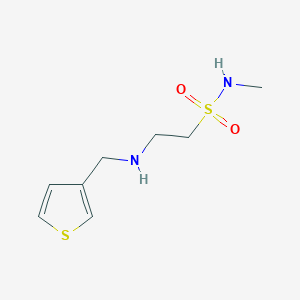
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide, also known as MTSEA, is a sulfonamide compound that has been widely used in scientific research. MTSEA plays a crucial role in studying the mechanisms of various biological processes, including ion channels, transporters, and receptors.
Mecanismo De Acción
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a sulfonamide compound that can covalently modify cysteine residues in proteins. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide reacts with the thiol group of cysteine residues to form a stable sulfonamide bond. This covalent modification can result in changes in the structure and function of the protein. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of ion channels and the conformational changes of transporters and receptors.
Biochemical and Physiological Effects:
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to inhibit the activity of the CFTR chloride channel by covalently modifying a cysteine residue in the channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been shown to inhibit the activity of the GABA transporter by covalently modifying a cysteine residue in the transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has several advantages for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular proteins. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can covalently modify cysteine residues in proteins, resulting in stable and irreversible changes in protein structure and function. However, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide also has several limitations for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can react with multiple cysteine residues in a protein, making it difficult to identify the specific site of modification. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can also react with other nucleophiles in the cell, leading to off-target effects.
Direcciones Futuras
There are several future directions for research on N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide. First, further studies are needed to elucidate the mechanism of action of N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide on ion channels, transporters, and receptors. Second, new methods are needed to identify the specific cysteine residues that are modified by N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide in proteins. Third, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide derivatives with improved specificity and potency could be developed for use in lab experiments. Finally, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide could be used in combination with other compounds to study the interactions between proteins and small molecules.
Métodos De Síntesis
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can be synthesized through the reaction between N-methyl-2-bromoethylamine hydrobromide and thiophen-3-ylmethylamine in the presence of sodium hydride. The resulting product is then treated with chlorosulfonic acid to form N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide.
Aplicaciones Científicas De Investigación
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been widely used in scientific research to study the mechanisms of ion channels, transporters, and receptors. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been used to study the mechanism of action of the GABA (gamma-aminobutyric acid) transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the structure and function of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
Propiedades
IUPAC Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-14(11,12)5-3-10-6-8-2-4-13-7-8/h2,4,7,9-10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVQACAZVVNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)

![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)
![(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7633467.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)